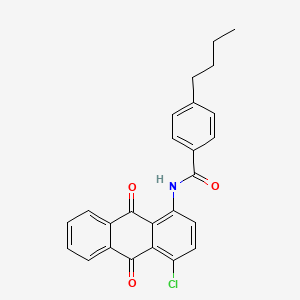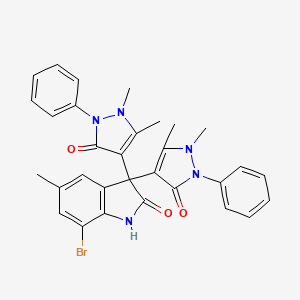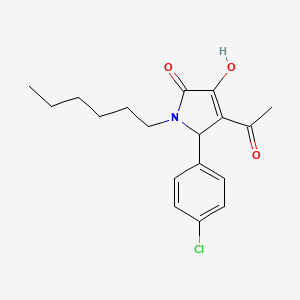
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide, also known as CDDO-Butylamide, is a synthetic compound that belongs to the triterpenoid family. It has been studied extensively for its potential therapeutic applications in various diseases.
Mecanismo De Acción
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide exerts its therapeutic effects by activating the Nrf2 pathway, which is a master regulator of antioxidant and detoxification genes. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to induce apoptosis in cancer cells and reduce inflammation in various animal models.
Biochemical and Physiological Effects:
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to modulate various cellular pathways involved in oxidative stress, inflammation, and cancer. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). It also inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has several advantages for lab experiments. It is a stable compound with a long half-life, which makes it suitable for in vivo studies. It is also easy to synthesize and purify, which makes it readily available for research purposes. However, 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has some limitations as well. It is a highly lipophilic compound, which makes it difficult to dissolve in aqueous solutions. It also has poor bioavailability, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research of 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide. One of the areas of interest is its potential application in neurodegenerative disorders such as Alzheimer's disease. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to exhibit neuroprotective effects in animal models of neurodegeneration. Another area of interest is its potential application in metabolic disorders such as diabetes. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes. Further studies are needed to explore the therapeutic potential of 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide in these and other diseases.
Conclusion:
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide is a synthetic compound that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the activation of the Nrf2 pathway and inhibition of the NF-κB pathway. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. There are several future directions for the research of 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide, including its potential application in neurodegenerative disorders and metabolic disorders.
Métodos De Síntesis
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide can be synthesized by the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with butylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product.
Aplicaciones Científicas De Investigación
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in preclinical studies.
Propiedades
IUPAC Name |
4-butyl-N-(4-chloro-9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3/c1-2-3-6-15-9-11-16(12-10-15)25(30)27-20-14-13-19(26)21-22(20)24(29)18-8-5-4-7-17(18)23(21)28/h4-5,7-14H,2-3,6H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKHWABDTAVEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5197544.png)
![{4-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5197545.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5197553.png)

![4-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}thiomorpholine](/img/structure/B5197576.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5197578.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5197585.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea](/img/structure/B5197608.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5197619.png)
![19-isopropyl-5,9-dimethyl-15-(2-nitrophenyl)-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5197625.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5197637.png)

![4-[(cyclopropylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5197663.png)
![4-(1H-benzimidazol-2-ylthio)-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5197668.png)